N-{3-[(4-ethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
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Overview
Description
N-{3-[(4-ETHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining pyridine, thiophene, and furan moieties, which are known for their significant biological and pharmacological activities
Preparation Methods
The synthesis of N-{3-[(4-ETHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of the intermediate chalcone by reacting 4-bromo acetophenone with vetraldehyde in ethanol and sodium hydroxide solution . This chalcone is then treated with 2-cyanothioacetamide to form the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile .
Chemical Reactions Analysis
N-{3-[(4-ETHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine and thiophene moieties.
Condensation: The compound can participate in condensation reactions to form Schiff bases, which are valuable in medicinal chemistry.
Scientific Research Applications
N-{3-[(4-ETHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, showing good to strong activity against microbial strains such as E. coli, B. mycoides, and C.
Bioactive Ligand: The compound acts as a bioactive ligand in the development of chemosensors for ion recognition.
Pharmacological Studies: It is explored for its potential therapeutic applications, including antibacterial, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of N-{3-[(4-ETHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyridine and thiophene moieties are known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death . Additionally, its ability to form Schiff bases allows it to inhibit key enzymes involved in microbial metabolism .
Comparison with Similar Compounds
N-{3-[(4-ETHOXYPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]-4,5-DIMETHYLTHIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyridine Derivatives: Compounds like N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which also exhibit significant biological activities.
Thienopyridine Derivatives: These compounds share structural similarities and are studied for their antimicrobial properties.
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of pyridine, thiophene, and furan moieties, which contribute to its broad spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H25N3O3S |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-[3-[(4-ethoxyphenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H25N3O3S/c1-4-30-19-12-10-18(11-13-19)23(27-21-9-5-6-14-26-21)22-16(2)17(3)32-25(22)28-24(29)20-8-7-15-31-20/h5-15,23H,4H2,1-3H3,(H,26,27)(H,28,29) |
InChI Key |
WAJKDEVMUTYZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(SC(=C2C)C)NC(=O)C3=CC=CO3)NC4=CC=CC=N4 |
Origin of Product |
United States |
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